

bioaccumulation of Fluindapyr in non-target organisms

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Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

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Fluindapyr Bioaccumulation Profile: Key Data

The table below summarizes the core quantitative data available on **Fluindapyr**, which is crucial for initial experimental planning and risk assessment.

Aspect	Key Data	Organism/Matrix	Notes
Bioaccumulation (Uptake)	Rapid uptake and bioaccumulation trend observed [1] [2].	Earthworms (<i>Eisenia fetida</i>)	--
Biomagnification (TMF/BMF)	No specific Trophic Magnification Factor (TMF) or Biomagnification Factor (BMF) data found for Fluindapyr [3].	--	--

Aspect	Key Data	Organism/Matrix	Notes
Soil Half-Life (DT ₅₀)	28 days (in artificial soil) [1]; 244 days (lab, normalized) [4].	Soil	The shorter half-life was observed in a controlled ecotoxicology study, while the longer one is from standardized regulatory data.
Basic Physicochemical Properties	Water Solubility: 1.63 mg/L @ 20°C [4]; log P: 4.12 [4]; Vapour Pressure: 2.85 x 10 ⁻⁴ mPa [4].	--	These properties suggest low mobility and high potential for adsorption to organic matter.

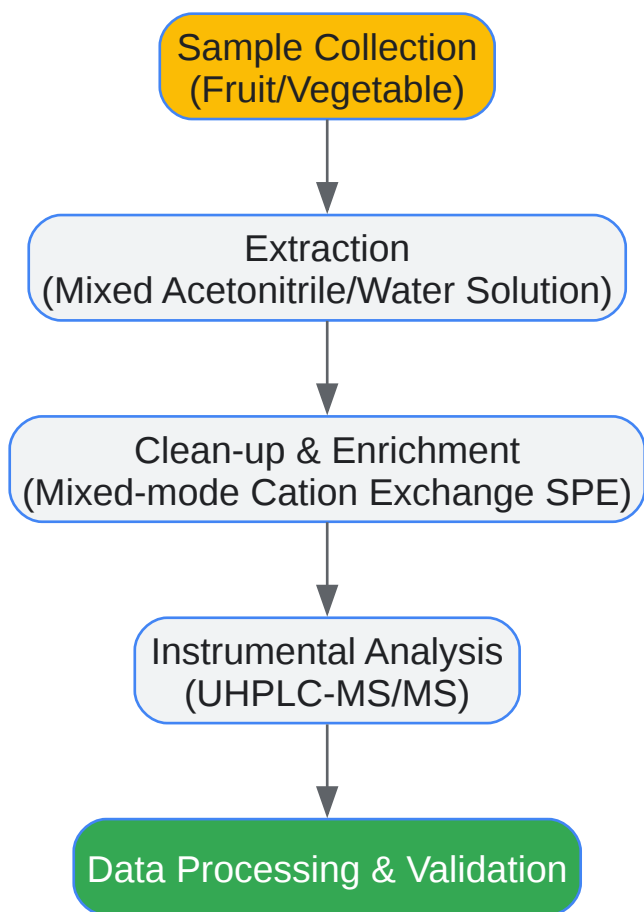
Experimental Protocols & Methodologies

Protocol 1: Determining Residues in Fruits and Vegetables

This method simultaneously detects **Fluindapyr** and its five main metabolites, which is critical for a complete residue picture [5].

- **1. Extraction:** Homogenize the sample with a mixed solution of **acetonitrile and water**.
- **2. Clean-up and Enrichment:** Use a **mixed-mode cation exchange (MCX) solid-phase extraction (SPE)** cartridge. This step is chosen over typical QuEChERS to better handle the water-soluble metabolites.
- **3. Analysis:** Perform analysis using **Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)**.
- **4. Key Validation Parameters:** The method was validated per NY/T 788–2018 (China) and EU SANTE/11312/2021 guidelines. Ensure your method checks **recovery rates (65-120%)**, **linearity**, **precision (RSD <20%)**, and limits of **quantification (LOQ)** appropriate for your matrices [5].

The workflow for this analytical method is as follows:



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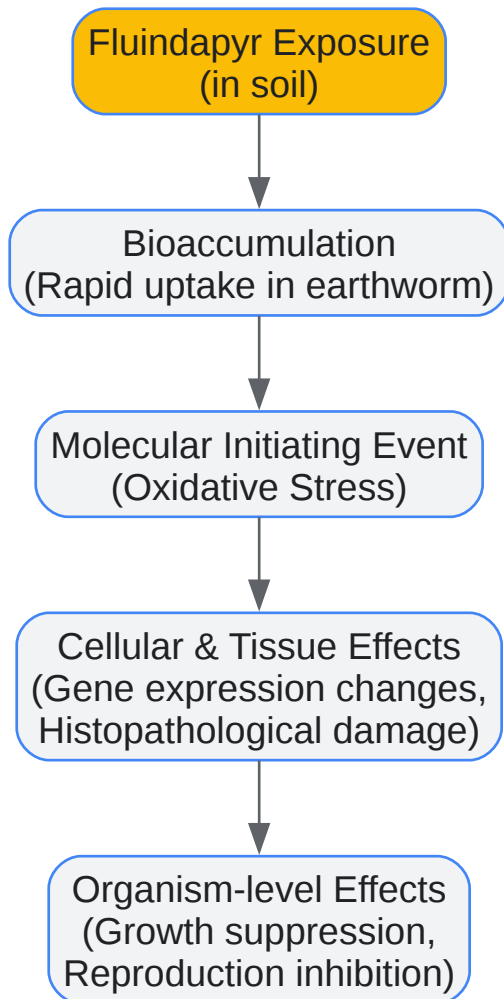
Protocol 2: Assessing Toxicity and Bioaccumulation in Earthworms

This model is well-established for soil ecotoxicology. The following procedure is adapted from a study that found significant sublethal effects [1] [2].

- **1. Test Organism:** Use adult *Eisenia fetida* with a defined weight and clitellum condition.
- **2. Exposure System:** Use artificial soil with **Fluindapyr** spiked at various concentrations (e.g., **0.2 to 25 mg/kg**). Include a control.
- **3. Endpoints Measured:**
 - **Lethality:** Mortality (found to be low even at 25 mg/kg) [1].
 - **Sublethal Effects:** Growth inhibition (at ≥ 5 mg/kg) and reproduction suppression (at ≥ 1 mg/kg) [1].
 - **Oxidative Stress:** Measure biomarkers like **Catalase (CAT)**, **Glutathione S-transferase (GST)**, and **Superoxide Dismutase (SOD)** [1] [2].

- **Tissue Damage:** Conduct histopathological examination of epidermis and intestines [1].
- **Gene Expression:** Analyze expression of genes related to oxidative damage (e.g., *CAT*, *CRT*, *GST*, *HSP70*, *SOD*) via qPCR [1] [2].
- **4. Bioaccumulation Calculation:** Analyze chemical concentration in earthworms and soil to determine **bioconcentration factors**.

The toxicological pathway and assessment endpoints in earthworms can be visualized as:



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Frequently Asked Questions (FAQs)

Q1: Does Fluindapyr biomagnify in terrestrial food chains? > **A:** Currently, **there is no direct field evidence** demonstrating biomagnification of **Fluindapyr** (i.e., a Trophic Magnification Factor > 1) in terrestrial or aquatic food webs [3]. The existing data shows bioaccumulation in earthworms, but its transfer

to higher trophic levels has not been studied. Assessing biomagnification requires complex field studies or multi-species tests.

Q2: Why is it crucial to analyze Fluindapyr metabolites in my residue study? > A: Fluindapyr degrades into **at least five metabolites** in the environment [5]. Some of these, like **1-carboxylate-IR9792**, are highly water-soluble and cannot be accurately quantified using standard multi-residue pesticide methods (e.g., QuEChERS with acetonitrile extraction) [5]. A dedicated method with mixed-solvent extraction and SPE is necessary to capture the full residue profile and avoid underestimating the total toxicological burden.

Q3: What are the most sensitive toxicological endpoints for Fluindapyr in non-target soil organisms? > A: For earthworms, the most sensitive endpoint is **reproduction**, which is suppressed at concentrations as low as **1 mg/kg** [1]. This is more sensitive than growth inhibition or acute mortality. At the molecular level, the induction of **oxidative stress** and related gene expression (*HSP70*, *GST*, etc.) are early warning signs of toxicity [1] [2].

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